4'-O-Methyl-(-)-epicatechin

Beschreibung

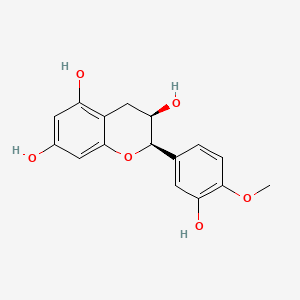

Structure

3D Structure

Eigenschaften

CAS-Nummer |

97914-20-0 |

|---|---|

Molekularformel |

C16H16O6 |

Molekulargewicht |

304.29 g/mol |

IUPAC-Name |

(2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C16H16O6/c1-21-14-3-2-8(4-12(14)19)16-13(20)7-10-11(18)5-9(17)6-15(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16-/m1/s1 |

InChI-Schlüssel |

ZHDMPVIDHWJGTN-CZUORRHYSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)O)O |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Chemical Synthesis and Structural Elucidation of 4 O Methyl Epicatechin

Regioselective Synthetic Approaches for 4'-O-Methyl-(-)-epicatechin

The regioselective synthesis of this compound presents a challenge due to the presence of multiple phenolic hydroxyl groups on the (-)-epicatechin (B1671481) molecule (at positions 3', 4', 5, and 7) that have similar reactivity. Direct methylation strategies often result in a mixture of methylated isomers, necessitating complex purification procedures.

One common approach involves the direct reaction of (-)-epicatechin with a methylating agent such as methyl iodide in the presence of a weak base like potassium carbonate (K2CO3) in a solvent like acetone. ipb.pt This method, however, typically yields a mixture of the 3'-O-methyl and 4'-O-methyl ethers, along with other partially and fully methylated products. ipb.pt The separation of these isomers requires subsequent purification, usually by semi-preparative high-performance liquid chromatography (HPLC). ipb.pt

To overcome the lack of selectivity, researchers have developed strategies based on the use of protecting groups. These methods involve the selective protection of all hydroxyl groups except the one at the 4'-position. For instance, a strategy analogous to one used for the flavonoid quercetin (B1663063) involves the protection of the more reactive catechol B-ring (3' and 4' hydroxyls) with a group like dichlorodiphenylmethane. nih.gov This is followed by the protection of the remaining hydroxyl groups, selective deprotection of the B-ring, methylation, and final deprotection. A more refined approach utilizes a 2-nitrobenzenesulfonyl (Ns) group, which has been successfully employed for the regioselective synthesis of other methylated catechins. nih.govresearchgate.net This protecting group strategy, while multi-stepped, allows for precise control over the position of methylation, leading to a higher yield of the desired 4'-O-methyl isomer.

A key development in this area includes the regioselective methylation of the 4'-hydroxyl group of (epi)catechin, achieving a high ratio of the 4'-O-methyl product over the 3'-O-methyl isomer (99.0% vs. ≤1.0%). researchgate.net

Synthesis of Orthogonally Protected this compound Derivatives for Bioanalytical Applications

For bioanalytical applications, such as the identification of metabolites in biological fluids, authentic standards of conjugated forms (e.g., glucuronides and sulfates) are essential. The synthesis of these standards requires orthogonally protected derivatives of this compound. Orthogonal protection refers to the use of different types of protecting groups on the various hydroxyl functions, which can be removed selectively under different reaction conditions.

Researchers have successfully prepared a series of orthogonally protected (-)-epicatechin and this compound derivatives. researchgate.netmarscocoascience.com In a typical strategy, one specific phenolic hydroxyl group is protected with a methoxymethyl (MOM) or p-methoxybenzyl (PMB) group, while the remaining hydroxyls are protected as benzyl (B1604629) ethers. marscocoascience.com The MOM or PMB group can be selectively removed under specific conditions to free up a single hydroxyl group for the subsequent regiosepecific attachment of a glucuronic acid or sulfate (B86663) moiety. marscocoascience.com This approach has been instrumental in the de novo chemical synthesis of various (-)-epicatechin glucuronides and sulfates, providing the necessary standards for metabolic research. marscocoascience.comacs.org

Table 1: Protecting Groups Used in the Synthesis of this compound Derivatives

| Protecting Group | Abbreviation | Typically Protects | Deprotection Conditions |

| Benzyl | Bn | Phenolic OH | Hydrogenolysis (e.g., H2, Pd/C) |

| Methoxymethyl ether | MOM | Phenolic OH | Mild acidic conditions |

| p-Methoxybenzyl ether | PMB | Phenolic OH | Oxidative cleavage (e.g., DDQ) |

| 2-Nitrobenzenesulfonyl | Ns | Phenolic OH | Thiolate-mediated cleavage |

Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment

Following synthesis, the precise structure and purity of this compound must be rigorously confirmed. This is accomplished using a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning the exact position of the methyl group on the epicatechin scaffold. While standard 1D NMR spectra of the 3'- and 4'-O-methyl isomers are very similar, specific 1D or 2D NMR experiments can unambiguously distinguish between them. ipb.pt

The key technique for this assignment is the Nuclear Overhauser Effect (NOE) difference spectroscopy. ipb.pt In this experiment, irradiation of the methoxy (B1213986) group protons will cause a signal enhancement in protons that are spatially close. For this compound, irradiation of the methyl protons (at δ ~3.82 ppm) results in a positive NOE for the proton at the 5' position of the B-ring, which appears as a doublet with ortho-coupling (J ≈ 8 Hz) at approximately δ 6.90 ppm. ipb.pt Conversely, for the 3'-O-methyl isomer, the NOE is observed with the proton at the 2' position, which is a doublet with meta-coupling (J ≈ 1.5–2.0 Hz) at around δ 7.0 ppm. ipb.pt This clear difference in the NOE pattern provides conclusive evidence for the 4'-methylation position. Complete 1H and 13C NMR assignments for the parent compound, (-)-epicatechin, serve as a foundational reference for interpreting the spectra of its methylated derivatives. asianpubs.org

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound and to study its fragmentation pattern, which can provide further structural information. For analysis by gas chromatography-mass spectrometry (GC-MS), the compound is often derivatized, for example, by trimethylsilylation (TMS), to increase its volatility.

The TMS derivative of this compound exhibits a molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 592. ipb.pt The fragmentation pattern in MS is particularly informative. A characteristic base peak is observed at m/z 310, corresponding to the fragment of the methylated B-ring. ipb.pt Other significant fragment ions appear at m/z 355, 280, and 209. ipb.pt While the fragmentation patterns for the 3'- and 4'-methylated isomers are very similar, high-resolution MS and multistage tandem MS (MS/MS) can sometimes reveal subtle differences or be used to identify specific diagnostic ions for metabolites. ipb.ptnih.gov For instance, O-methylation has been shown to influence charge delocalization and the fragmentation of conjugated metabolites, which can aid in structural elucidation. nih.gov

Table 2: Key Mass Spectrometry Fragments for TMS-Derivatized Methylated Epicatechin

| m/z Value | Interpretation |

| 592 | Molecular Ion [M]+ |

| 355 | Fragment Ion |

| 310 | Base Peak (Methylated B-ring fragment) |

| 280 | Fragment Ion |

| 209 | Fragment Ion |

Data from Donovan et al. (1999) for methylated derivatives of catechin (B1668976) and epicatechin. ipb.pt

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of this compound from synthesis reaction mixtures and the assessment of its final purity. Reversed-phase (RP) HPLC is the most common modality used for this purpose. ipb.pt

Using a C18 column with a gradient elution system, typically involving a mixture of an acidified aqueous solvent (e.g., water with orthophosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol, baseline separation of (-)-epicatechin and its various methylated isomers can be achieved. ipb.ptnih.govnih.gov A developed RP-HPLC method was able to separate catechin, epicatechin, and their respective 3'- and 4'-O-methylated analogs in a single run of less than 50 minutes. ipb.pt The purity of the final product is determined by integrating the peak area of the compound of interest relative to the total area of all peaks detected in the chromatogram, typically using a UV detector set to a wavelength of 280 nm. ipb.ptnih.gov This ensures that the synthesized standard is free from starting materials, reagents, and isomeric impurities.

Biosynthesis and Enzymatic Generation of 4 O Methyl Epicatechin

Role of Catechol-O-Methyl Transferase (COMT) in the Methylation of Epicatechin

Catechol-O-methyltransferase (COMT) is the principal enzyme responsible for the methylation of endogenous and exogenous catecholic compounds, including the dietary flavanol (-)-epicatechin (B1671481). researchgate.netnih.gov The primary function of COMT in this context is to catalyze the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the catechol moiety (the B-ring) of (-)-epicatechin. researchgate.netresearchgate.net This enzymatic action is a major metabolic pathway that modifies the structure of epicatechin, leading to the formation of its methylated derivatives. researchgate.net The resulting metabolites, 3'-O-Methyl-(-)-epicatechin and 4'-O-Methyl-(-)-epicatechin, are frequently detected in blood and tissues following the consumption of epicatechin-rich foods. nih.gov In vitro studies utilizing COMT from various sources, such as porcine or human liver, have been instrumental in synthesizing and identifying these methylated metabolites for further research. researchgate.netnih.gov

Characterization of Enzymatic Pathways Leading to this compound Formation

The enzymatic pathway for the formation of this compound is a direct biochemical reaction involving three key components:

The Substrate: (-)-Epicatechin, which possesses a catechol structure on its B-ring, making it an ideal substrate for COMT. researchgate.net

The Enzyme: Catechol-O-methyltransferase (COMT), which facilitates the methylation process. nih.gov

The Methyl Donor: S-adenosyl-L-methionine (SAM), which provides the methyl group that is transferred to the substrate. researchgate.netnih.gov

The reaction proceeds as COMT binds both SAM and (-)-epicatechin. The enzyme then catalyzes the transfer of a methyl group from SAM to either the 3'-OH or the 4'-OH position on the B-ring of (-)-epicatechin. This results in the formation of two primary isomeric products: 3'-O-Methyl-(-)-epicatechin and this compound. nih.gov Laboratory synthesis using porcine liver COMT has shown the production of both 3'-O-methyl and 4'-O-methyl epicatechin, with one study noting a 4:1 ratio between the two, respectively. researchgate.net The reaction is terminated by the release of the methylated product and S-adenosyl-L-homocysteine (SAH), the demethylated form of SAM. nih.gov

Substrate Specificity and Enzyme Kinetics in O-Methylation Processes

COMT exhibits a clear specificity for molecules containing a catechol group. (-)-Epicatechin, with its dihydroxylated B-ring, serves as a good substrate for this enzyme. researchgate.net Research using human placental cytosolic COMT demonstrated that both (-)-epicatechin and (+)-epicatechin are effectively O-methylated, with metabolism rates ranging from 150 to 500 pmol per milligram of protein per minute. researchgate.net In contrast, gallated forms of catechins, such as (-)-epicatechin gallate, are methylated at significantly lower rates. researchgate.net

The affinity of (-)-epicatechin for the COMT active site has also been demonstrated through inhibition studies. When acting as an inhibitor of the methylation of other catechol substrates, (-)-epicatechin shows moderate potency. This interaction underscores its role as a competing substrate for the enzyme.

| Enzyme Source | Substrate (for Inhibition) | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Human Placental Cytosolic COMT | (-)-Epicatechin | Metabolism Rate | 150-500 pmol/mg protein/min | researchgate.net |

| Human Liver Cytosolic COMT | 2-hydroxyestradiol | IC₅₀ of (-)-Epicatechin | 44-65 µM | aacrjournals.orgnih.gov |

| 4-hydroxyestradiol | IC₅₀ of (-)-Epicatechin | 10-18 µM | aacrjournals.orgnih.gov |

Metabolic Fate and Pharmacokinetic Profiling of 4 O Methyl Epicatechin in in Vivo Models

Formation and Circulation of 4'-O-Methyl-(-)-Epicatechin Metabolites in Animal Systems

Following the oral administration of (-)-epicatechin (B1671481) to rats, this compound has been identified as one of its metabolites present in the urine. The formation of this compound occurs through the methylation of (-)-epicatechin, a process that can be demonstrated in vitro using rat liver homogenates. nih.govresearchgate.net Alongside its 3'-O-methyl counterpart, this compound is one of the monomethylated derivatives of (-)-epicatechin detected in biological fluids. nih.govresearchgate.net

In animal models, specifically rats, intravenously administered (-)-epicatechin gallate leads to the formation of several biliary metabolites, including this compound gallate. nih.gov This indicates that methylation is a key metabolic pathway for epicatechin and its derivatives.

Once formed, this compound and its related methylated compounds circulate in the plasma. nih.gov While specific details on the circulation of this compound itself are limited, it is understood that like its parent compound, it likely circulates in both its free form and as conjugated metabolites, such as glucuronides and sulfates. The free forms of methylated derivatives of (-)-epicatechin have been detected in plasma. nih.govresearchgate.net

Distribution and Excretion Patterns of this compound and its Conjugates

The distribution and excretion of this compound are intrinsically linked to its role as a metabolite of (-)-epicatechin. Following its formation, this methylated compound is distributed throughout the body via the circulatory system.

The primary route of excretion for this compound and other methylated derivatives of (-)-epicatechin is through the urine. nih.govresearchgate.net Studies in rats have confirmed the presence of this compound in urine after the oral ingestion of (-)-epicatechin. nih.govresearchgate.net Interestingly, while the free forms of methylated epicatechin derivatives are found in urine, they have not been detected in bile. nih.govresearchgate.net This suggests a preferential urinary excretion pathway for these compounds in their unconjugated form.

Furthermore, significant differences have been observed in the excretion ratio of the conjugated forms of methylated epicatechins between urine and bile, indicating distinct clearance mechanisms for these metabolites. nih.govresearchgate.net

Influence of Co-administered Compounds on this compound Metabolism in Cellular Models

The metabolism of epicatechin and its methylated derivatives can be influenced by the presence of other co-administered compounds. Studies utilizing the Caco-2 cell model, a line of human epithelial colorectal adenocarcinoma cells, have provided insights into these interactions at the intestinal level.

In a study investigating the absorption and metabolism of (-)-epicatechin when co-exposed with other polyphenols, it was observed that the efflux of its methylated metabolite, 3'-O-methyl-epicatechin, was modulated by certain classes of polyphenols. While this study focused on the 3'-O-methyl isomer, the findings suggest a similar potential for interaction with this compound due to their structural similarity.

Specifically, the co-incubation of (-)-epicatechin with flavonoids such as isorhamnetin, kaempferol, and hesperitin promoted the transport of 3'-O-methyl-epicatechin towards the basolateral side (indicative of absorption into circulation) and decreased its efflux back into the apical (intestinal lumen) side. Conversely, co-incubation with quercetin (B1663063) and luteolin (B72000) significantly inhibited the appearance of this methylated metabolite in both the apical and basolateral compartments. nih.gov

These findings suggest that the bioavailability and metabolic profile of methylated epicatechins, including this compound, can be significantly altered by the co-ingestion of other polyphenolic compounds.

Interactive Data Table: Effect of Co-administered Polyphenols on the Transport of 3'-O-Methyl-Epicatechin in Caco-2 Cells

| Co-administered Compound | Effect on Basolateral Transport (Absorption) | Effect on Apical Efflux (Secretion) |

| Isorhamnetin | Promoted | Decreased |

| Kaempferol | Promoted | Decreased |

| Diosmetin | Promoted | Decreased |

| Nevadensin | Promoted | Decreased |

| Chrysin | Promoted | Decreased |

| Equol | Promoted | Decreased |

| Genistein | Promoted | Decreased |

| Hesperitin | Promoted | Decreased |

| Quercetin | Inhibited | Inhibited |

| Luteolin | Inhibited | Inhibited |

| Flavanols (general) | No significant change | No significant change |

| Chlorogenic Acid | No significant change | No significant change |

| Umbelliferone | No significant change | No significant change |

Structure Activity Relationship Investigations of 4 O Methyl Epicatechin and Analogues

Comparative Analysis of Biological Activities with Unmethylated (-)-Epicatechin (B1671481)

Upon ingestion, (-)-epicatechin is metabolized into various forms, including methylated and glucuronidated derivatives, which are the primary forms found circulating in the plasma. nih.gov This metabolic conversion is a critical factor in determining the ultimate biological effects. While the parent compound, (-)-epicatechin, is known for a range of activities, its methylated metabolite, 4'-O-Methyl-(-)-epicatechin, exhibits a modified activity profile.

A significant difference is observed in their antioxidant capacities. The O-methylation of the hydroxyl groups on the B-ring of epicatechin generally results in a decrease in antioxidant activity. nih.gov This is because the catechol group (two adjacent hydroxyl groups) on the B-ring is a key structural feature for radical scavenging. Assays such as the ferric reducing power (FRAP) and the ABTS radical cation scavenging test have demonstrated that methylated metabolites are less potent antioxidants than the original (-)-epicatechin. nih.gov

However, this reduction in antioxidant potential does not necessarily translate to a loss of all biological functions. In some cases, methylation can lead to the retention or even enhancement of other activities. For instance, methylated epicatechin metabolites, including the 4'-O-methylated form, have been shown to possess antiproliferative functions in cancer cell lines. nih.gov This suggests that while direct radical scavenging is diminished, the metabolite may interact with different cellular targets, such as signaling pathways involved in cell proliferation. The glucuronidated and methylated products likely play a key role in the biological effects attributed to (-)-epicatechin consumption. nih.gov

Comparison of Activities with Other O-Methylated Epicatechin Isomers (e.g., 3'-O-Methyl-(-)-Epicatechin)

The position of the methyl group on the epicatechin backbone is crucial in defining the biological activity of the molecule. Both this compound and its isomer, 3'-O-Methyl-(-)-epicatechin, are major metabolites of (-)-epicatechin. nih.govnih.gov

Research has shown that both 3'-O-methyl and 4'-O-methyl epicatechin exhibit antiproliferative effects in MCF-7 breast cancer cells and BxPC-3 pancreatic cancer cells, while other derivatives showed limited or no activity. nih.gov This indicates a degree of functional similarity between these two specific isomers in the context of cancer cell growth inhibition.

In terms of antioxidant activity, both isomers show a reduction compared to the parent compound. nih.gov However, studies have noted that the methylated metabolites still retain significant radical scavenging activity at a physiological pH of 7.4. nih.gov In one study comparing various flavonoids, 3'-O-methyl catechin (B1668976) (a stereoisomer of 3'-O-methyl epicatechin) was found to have a relatively high antioxidant activity at pH 7.4, comparable to its parent compound. nih.gov Furthermore, research on 3'-O-Methyl-(-)-epicatechin demonstrated that its ability to protect human fibroblasts from oxidative stress-induced cell death was not significantly different from that of the parent (-)-epicatechin. researchgate.netnih.gov This finding suggests that the protective mechanism may not solely rely on direct hydrogen-donating antioxidant activity and that both the parent molecule and its 3'-O-methylated metabolite can engage cellular protective pathways. researchgate.netnih.gov

| Compound | Antioxidant Activity (vs. Parent Compound) | Antiproliferative Activity (Cancer Cells) | Cellular Protection (Fibroblasts) |

|---|---|---|---|

| (-)-Epicatechin | High | Active | Protective |

| This compound | Decreased nih.gov | Active nih.gov | Data Not Specified |

| 3'-O-Methyl-(-)-epicatechin | Decreased nih.gov | Active nih.gov | Protective (similar to parent) researchgate.netnih.gov |

Influence of Methylation Position on Biological Potency and Selectivity

The specific position of the methyl group—whether at the 4' or 3' location on the B-ring—is a key determinant of the molecule's biological potency and selectivity. This specificity arises from the structural requirements of the biological targets with which these compounds interact, such as enzymes and cellular receptors.

The primary reason for the observed decrease in antioxidant activity for both 3'-O- and 4'-O-methylated isomers is the disruption of the B-ring's catechol structure. nih.gov This ortho-dihydroxy arrangement is critical for effective free radical scavenging, and the methylation of either hydroxyl group impairs this function.

Despite the similar impact on antioxidant capacity, the position of methylation can lead to different interactions with other biological systems. The addition of a methyl group alters the molecule's size, shape, and hydrogen-bonding capabilities. These changes can affect how the compound fits into the active site of an enzyme or the binding pocket of a receptor. For example, the antiproliferative activity observed for both 3'- and 4'-O-methylated isomers suggests that these metabolites can effectively interact with targets involved in cell cycle regulation or cancer signaling pathways. nih.gov The fact that other epicatechin derivatives show limited activity in this area underscores the selectivity conferred by methylation at these specific positions. nih.gov Therefore, the position of the methyl group fine-tunes the molecule's properties, shifting its primary activity profile away from direct antioxidant effects towards other biological actions.

Stereochemical Considerations in Biological Activity and Metabolism

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is fundamental to the biological activity and metabolism of flavan-3-ols. (-)-Epicatechin is a stereoisomer with a cis configuration of the substituents on the C-ring at positions 2 and 3. researchgate.net This specific spatial arrangement distinguishes it from its trans isomer, (+)-catechin. researchgate.net

The (-)-epicatechin form is the predominant isomer found in natural sources like tea (Camellia sinensis). nih.govresearchgate.net The enzymes responsible for the metabolism of epicatechin in the human body are stereospecific, meaning they preferentially recognize and act upon a particular stereoisomer. This enzymatic selectivity dictates that the metabolism of (-)-epicatechin, including the methylation process that produces this compound, is a highly controlled and specific event.

The resulting this compound retains the original stereochemical configuration of its parent molecule. This 3D structure is crucial for its subsequent interaction with biological targets. The precise orientation of the aromatic rings and hydroxyl/methoxyl groups determines how the molecule can bind to enzymes and receptors, thereby dictating its biological effects. Any change in stereochemistry would alter this fit, potentially leading to a loss of activity or an entirely different biological response. Therefore, the specific stereochemistry of this compound is inseparable from its function and metabolic pathway.

Advanced Analytical Methodologies for 4 O Methyl Epicatechin Quantification and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase configuration (RP-HPLC), is the cornerstone for the separation and quantification of 4'-O-Methyl-(-)-epicatechin. nih.gov This technique allows for the effective separation of this compound from its isomers, such as 3'-O-Methyl-(-)-epicatechin, the parent compound (-)-epicatechin (B1671481), and other metabolites. nih.gov

Separation is typically achieved using a C18 analytical column with a gradient elution mobile phase. nih.govoup.com The mobile phase often consists of an aqueous component, commonly water with a small percentage of acid like acetic acid or formic acid to improve peak shape, and an organic modifier, such as acetonitrile (B52724) or methanol. oup.comdss.go.th A gradient system, where the proportion of the organic solvent is increased over time, is employed to resolve compounds with different polarities within a single analytical run. dss.go.ththermofisher.com Detection is frequently performed using a UV-Visible detector set at a wavelength of approximately 280 nm, which is the absorbance maximum for flavan-3-ols. nih.govoup.com

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has enabled faster and more efficient separations by utilizing columns with sub-2 µm diameter particles, significantly reducing analysis times compared to conventional HPLC. thermofisher.com Method validation demonstrates excellent linearity, with correlation coefficients often exceeding 0.99. nih.govthermofisher.com The sensitivity of these methods is well-documented, with Limits of Detection (LOD) and Quantification (LOQ) sufficient for analyzing physiological concentrations. nih.govdss.go.th

| Compound | UV (280 nm) LOD (ng) | Electrochemical (400 mV) LOD (ng) | Fluorescence (280, 310 nm) LOD (ng) |

|---|---|---|---|

| 3'-O-Methyl-epicatechin | 20 | 10 | 2 |

| 4'-O-Methyl-epicatechin | 23 | 15 | 3 |

Data sourced from Donovan et al., J Chromatogr B Biomed Sci Appl, 1999. ipb.pt

Mass Spectrometry (MS, MS/MS, HRMS) Techniques for Identification and Characterization in Complex Matrices

Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) is an indispensable tool for the unambiguous identification and structural characterization of this compound and its metabolites, especially at the low concentrations found in biological fluids like plasma and urine. nih.govnih.gov The technique's high sensitivity and specificity allow for precise metabolite profiling. ekb.eg

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. nih.gov In this approach, a specific ion of the parent molecule (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For instance, the analysis of O-methyl-(-)-epicatechin-O-sulphate metabolites using multistage mass spectrometry allows for the identification of diagnostic ions that reveal the specific positions of the sulfate (B86663) groups. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown metabolite, further confirming its identity. nih.gov This is crucial when differentiating between isomers or identifying novel metabolites in complex matrices. Studies have successfully used techniques like LC-MS, 1H- and 13C-NMR, and Heteronuclear Multiple Bond Correlation (HMBC) to identify metabolites such as this compound-3'-O-glucuronide and this compound-5 or 7-O-glucuronide in human urine. nih.gov Similarly, FAB-MS and NMR analyses have been used to identify 4′-O-methyl-(-)-epicatechin gallate as a metabolite in rats. acs.org

Electrochemical and Fluorescence Detection Approaches for Enhanced Sensitivity and Selectivity

While UV detection is robust for HPLC analysis, electrochemical (EC) and fluorescence (FL) detection offer significant advantages in terms of sensitivity and selectivity for catechins and their metabolites. nih.govipb.pt

Fluorescence detection, in particular, has been shown to be the most sensitive HPLC detection method for this compound and its related compounds. ipb.pt The limits of detection for methylated epicatechin analogs using fluorescence are in the low nanogram range (2-3 ng), which is a considerable improvement over both UV and electrochemical detection. ipb.pt Fluorescence detectors are set to an excitation wavelength of around 280 nm and an emission wavelength of approximately 310 nm for these compounds. ipb.pt

Electrochemical detection is also more sensitive than UV detection for the parent compounds, catechin (B1668976) and epicatechin, although it is less sensitive for the methylated metabolites. ipb.pt This is because methylation of a hydroxyl group on the catechol ring increases the oxidation potential, making detection less efficient at lower voltages. ipb.pt Despite this, EC detection can still provide the sensitivity needed for analysis in complex biological matrices. nih.gov Novel fluorescence sensor systems are also being developed, offering rapid and simple procedures for catechin determination. rsc.orgrsc.org

Optimized Sample Preparation Strategies for Biological Matrices (e.g., Solid-Phase Extraction, Protein Precipitation)

Effective sample preparation is a critical prerequisite for accurate bioanalysis, as it removes interfering substances from complex biological matrices like plasma and urine. uab.edu The two most common strategies for the analysis of this compound and other flavonoids are protein precipitation and solid-phase extraction (SPE). oup.comuab.edu

Protein Precipitation (PP) is a straightforward and rapid method used primarily for plasma or serum samples. mdpi.com It involves adding an organic solvent, such as acetonitrile or methanol, or an acidic reagent to the sample to denature and precipitate the majority of proteins. mdpi.comejbiotechnology.info After centrifugation, the clear supernatant containing the analyte of interest can be directly injected into the HPLC system or further processed. ejbiotechnology.info This method is effective but can sometimes lead to less clean extracts compared to SPE. mdpi.com

Solid-Phase Extraction (SPE) is a more selective and powerful technique for sample cleanup and concentration. mdpi.comnih.gov For catechins and their metabolites, reversed-phase SPE cartridges are commonly used. The process involves loading the sample onto the cartridge, washing away interfering polar compounds with water, and then eluting the retained analytes with an organic solvent like methanol. oup.com SPE provides a cleaner extract than protein precipitation, which can improve the longevity of the analytical column and reduce matrix effects in mass spectrometry. mdpi.com

Application of De Novo Chemically Synthesized Authentic Standards in Bioanalysis

The availability of pure, structurally confirmed authentic standards is the "gold standard" and an absolute requirement for accurate identification and quantification in bioanalysis. researchgate.net In the case of this compound and other metabolites, relying on standards generated through enzymatic or non-regioselective chemical methods can be problematic, as these approaches often yield mixtures of isomers that are difficult to separate and identify unambiguously. acs.org

De novo chemical synthesis provides a route to produce structurally pure reference compounds. acs.org The synthesis of monoglucuronides and sulfates of 4'-O-methylepicatechin has been achieved, providing essential, authentic bioanalytical standards. nih.govacs.org These synthesized standards are crucial for:

Method Validation: Establishing the accuracy, precision, linearity, and sensitivity of an analytical method.

Unambiguous Identification: Confirming the identity of a metabolite in a biological sample by comparing its retention time and mass spectral data to that of the pure standard. nih.gov

Accurate Quantification: Creating precise calibration curves to determine the exact concentration of the metabolite in samples. researchgate.net

Without these authentic standards, quantification often relies on the parent compound or related molecules, leading to significant inaccuracies in bioavailability and pharmacokinetic studies. nih.govsigmaaldrich.com The chemical synthesis and complete characterization (e.g., via NMR) of these standards are therefore invaluable to the research community. nih.govacs.org

Emerging Research Avenues and Future Perspectives for 4 O Methyl Epicatechin Studies

Elucidation of Novel Molecular Targets and Intracellular Signaling Networks

While the parent compound, (-)-epicatechin (B1671481), has been studied extensively, the precise molecular targets of its methylated metabolites, including 4'-O-Methyl-(-)-epicatechin, remain largely uncharacterized. Initial research indicates that this compound exhibits distinct biological activities, such as antiproliferative functions in specific cancer cell lines. nih.gov A significant future direction will be the systematic identification of its direct binding partners and the intracellular signaling pathways it modulates.

Future research will likely investigate whether this compound affects the same signaling pathways as its precursor, such as the MAP kinase and NF-κB pathways, or if it possesses unique targets. nih.gov The parent compound, (-)-epicatechin, is known to influence pathways involved in cellular detoxification, proliferation, survival, and differentiation. nih.gov It also stimulates mitochondrial respiration and biogenesis. nih.govnih.gov A critical area of inquiry is to determine which of these effects are attributable to the parent compound versus its methylated metabolite. Unraveling these specific mechanisms is essential for understanding the full spectrum of bioactivity of dietary flavanols.

Table 1: Potential Molecular Targets and Signaling Pathways for this compound

| Category | Known Targets of Parent Compound [(-)-Epicatechin] | Potential Research Focus for this compound |

|---|---|---|

| Signaling Pathways | MAP Kinase (Erk), NF-κB, PI3K/Akt, Nrf2 nih.govnih.gov | Investigation of modulation of these pathways; identification of unique pathway interactions. |

| Cellular Processes | Mitochondrial Biogenesis, Protein Synthesis, Anti-inflammatory response, Cell Cycle Regulation nih.govnih.govnih.gov | Elucidation of specific roles in mitochondrial function and cell proliferation; exploring novel cellular effects. |

| Specific Proteins | Myostatin (inhibition), Follistatin (stimulation), eNOS, DNA Methyltransferase nih.govnih.gov | Identification of direct protein binding partners; comparative analysis of binding affinity versus (-)-epicatechin. |

Application of Advanced In Vitro Research Models (e.g., 3D Cell Cultures, Organoids)

To bridge the gap between traditional two-dimensional (2D) cell culture and in vivo systems, advanced in vitro models are becoming indispensable. nih.gov Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more physiologically relevant microenvironment by better mimicking the complex cell-cell and cell-matrix interactions of native tissues. nih.govcrownbio.com

Organoids, which are self-organizing 3D structures grown from stem cells, are particularly promising for studying this compound. nih.govmoleculardevices.comresearchgate.net These "mini-organs" can be derived from healthy or diseased patient tissues, allowing for research into the compound's efficacy and mechanisms in a personalized context. crownbio.commoleculardevices.com For instance, patient-derived cancer organoids could be used to screen the antiproliferative effects of this compound and understand its impact on tumor heterogeneity and drug response. moleculardevices.com These advanced models will provide crucial insights into the compound's behavior in a complex biological system that more closely resembles human physiology. nih.gov

Table 2: Comparison of In Vitro Models for Flavonoid Research

| Model Type | Description | Advantages for this compound Studies |

|---|---|---|

| 2D Monolayer Culture | Cells grown on a flat, plastic surface. | High-throughput screening, cost-effective, established protocols. |

| 3D Spheroids | Multicellular aggregates of cells grown in suspension or non-adherent plates. nih.gov | Better representation of cell-cell interactions and nutrient/oxygen gradients compared to 2D models. nih.gov |

| Organoids | Self-organized 3D structures derived from stem cells that mimic the architecture and function of an organ. moleculardevices.comresearchgate.net | High physiological relevance, recapitulates tissue organization, suitable for personalized medicine research using patient-derived cells. crownbio.commoleculardevices.com |

Development of Novel Research Tools and Standardized Reference Materials

A significant bottleneck in the study of flavonoid metabolites is the lack of commercially available, high-purity research tools and reference standards. nih.gov Accurate quantification and unambiguous identification of this compound in biological samples depend on the availability of certified reference materials. medchemexpress.comlgcstandards.comnih.gov

Future efforts must focus on the chemical synthesis and rigorous characterization of this compound and its subsequent conjugates (e.g., glucuronides and sulfates) to serve as authentic analytical standards. acs.org The development of these standards is crucial for validating analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring the accuracy and reproducibility of pharmacokinetic and metabolism studies. nih.govnih.govresearchgate.net Furthermore, creating novel molecular probes and assays specific to this compound will enable researchers to visualize its subcellular localization and track its interactions with target molecules in real-time.

Table 3: Needs for Research Tools and Reference Materials

| Tool/Material | Current Status | Future Development Needs |

|---|---|---|

| Certified Reference Material | Limited commercial availability for many epicatechin metabolites. nih.gov | Synthesis and certification of high-purity this compound for quantitative analysis. nih.govacs.org |

| Analytical Methods | HPLC and mass spectrometry are used, but methods can be complex. nih.govnih.gov | Development of more sensitive, selective, and validated analytical methods for complex biological matrices. |

| Metabolite Standards | Synthesis of some glucuronidated and sulfated metabolites has been achieved for research purposes. acs.org | Broader availability of a comprehensive library of phase II metabolites of this compound. |

Integration of Omics Approaches (e.g., Metabolomics, Proteomics) for Comprehensive Profiling

To capture a global view of the biological impact of this compound, the integration of "omics" technologies is a powerful emerging strategy. techscience.com These approaches, including metabolomics and proteomics, provide a comprehensive snapshot of the molecular changes within a biological system in response to the compound. mdpi.com

Metabolomics can be employed to create a detailed profile of all small-molecule metabolites present in a cell or biological fluid after exposure to this compound. This can reveal alterations in metabolic pathways and identify new downstream bioactive products.

Proteomics enables the large-scale analysis of proteins, identifying changes in the expression levels of thousands of proteins at once. This can help pinpoint the cellular pathways and networks that are most affected by the compound. mdpi.com

By combining these datasets, researchers can construct a more complete picture of the compound's mechanism of action, moving from a single target to a systems-level understanding. techscience.com This integrated approach is critical for identifying novel biomarkers of exposure and effect, and for generating new hypotheses about the compound's function.

Table 4: Application of Omics Technologies in this compound Research

| Omics Technology | Definition | Potential Insights |

|---|---|---|

| Metabolomics | The comprehensive study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. mdpi.com | Identify downstream metabolic products of this compound; reveal perturbations in metabolic pathways. |

| Proteomics | The large-scale study of proteins, their structures, and their functions. | Quantify changes in global protein expression; identify protein targets and post-translational modifications. |

| Transcriptomics | The study of the complete set of RNA transcripts produced by the genome. | Determine how this compound influences gene expression. |

| Multi-Omics Integration | The computational analysis of multiple "omics" datasets to find associations and build holistic models. techscience.com | Provide a systems-level understanding of the compound's mechanism of action; identify novel biomarkers and therapeutic targets. |

Exploration of Synergistic or Antagonistic Interactions with Other Bioactive Compounds

In a typical diet, this compound is not consumed in isolation. It is part of a complex mixture of other dietary compounds. Therefore, a crucial area of future research is the investigation of its interactions with other bioactive molecules, such as other flavonoids, polyphenols, or conventional therapeutic drugs. mdpi.com

These interactions can be:

Synergistic: The combined effect of the two compounds is greater than the sum of their individual effects. mdpi.com

Additive: The combined effect is equal to the sum of the individual effects.

Antagonistic: One compound reduces or counteracts the effect of the other. mdpi.com

For example, studies on the parent compound (-)-epicatechin have shown synergistic anticancer effects when combined with panaxadiol. nih.gov Similar studies are needed for this compound to understand how its bioactivity might be enhanced or diminished in the presence of other compounds. This knowledge is vital for developing effective combination therapies and for providing informed dietary guidance.

Table 5: Potential Interactions with Other Bioactive Compounds

| Type of Interaction | Definition | Hypothetical Research Example |

|---|---|---|

| Synergism | The combined effect is greater than the sum of individual effects. mdpi.com | Investigating if this compound enhances the anti-inflammatory effects of curcumin. researchgate.net |

| Antagonism | The effect of one or both compounds is diminished. mdpi.com | Determining if this compound interferes with the action of a specific chemotherapeutic agent. |

| Additive Effect | The combined effect is equal to the sum of individual effects. | Assessing the combined antioxidant capacity of this compound and Vitamin C. |

Q & A

Q. What analytical techniques are validated for identifying and quantifying 4'-O-Methyl-(-)-epicatechin in biological matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

- Nuclear Magnetic Resonance (NMR):

Q. Table 1: Comparative Analytical Methods

| Technique | LOD (nM) | Matrix | Key Reference (Evidence ID) |

|---|---|---|---|

| LC-MS/MS | 2.5 | Plasma, Urine | |

| HPLC-UV | 50 | Cell Lysates | |

| NMR | N/A | Purified Samples |

Q. How can researchers confirm the purity and identity of synthesized this compound?

Methodological Answer:

- Synthesis Validation:

- Mass Spectrometry: Confirm molecular ion ([M-H]⁻ at m/z 307) .

- NMR: Compare chemical shifts with literature (e.g., 4'-O-methyl signal at δ 3.75 ppm in -NMR) .

- Literature Cross-Referencing: Utilize Reaxys/SciFinder to verify novelty or match spectral data with known compounds .

Advanced Research Questions

Q. What experimental strategies elucidate the enzymatic pathways responsible for this compound formation?

Methodological Answer:

Q. How should researchers address discrepancies in reported bioavailability data of this compound?

Methodological Answer:

Q. What in silico and in vitro approaches are recommended to study this compound’s interaction with cellular targets?

Methodological Answer:

- Molecular Docking:

- Cell-Based Assays:

Q. How can researchers design robust pharmacokinetic studies for this compound?

Methodological Answer:

- Study Protocol:

- Data Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.